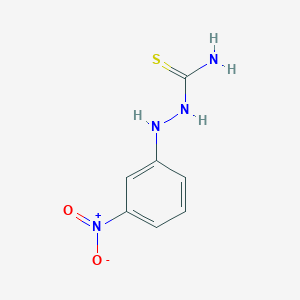

1-hydrazinecarbothioamide, 2-(3-nitrophényl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(3-nitrophenyl)amino]thiourea is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a nitrophenyl group attached to a hydrazinecarbothioamide moiety

Applications De Recherche Scientifique

[(3-nitrophenyl)amino]thiourea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mécanisme D'action

Target of Action

Similar compounds such as 2-(3-nitrophenyl)acetic acid have been found to target penicillin g acylase in escherichia coli .

Mode of Action

It’s worth noting that nitrobenzenes, a class of compounds to which this molecule belongs, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(3-nitrophenyl)amino]thiourea typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid as a catalyst. The reaction is typically carried out at room temperature and requires several hours to complete.

Industrial Production Methods

While specific industrial production methods for [(3-nitrophenyl)amino]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

[(3-nitrophenyl)amino]thiourea undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted hydrazinecarbothioamides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Nitrophenyl)-1-hydrazinecarbothioamide: Similar structure but with the nitro group in the para position.

2-(3-Aminophenyl)-1-hydrazinecarbothioamide: Similar structure but with an amino group instead of a nitro group.

2-(3-Nitrophenyl)-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness

[(3-nitrophenyl)amino]thiourea is unique due to the presence of both a nitrophenyl group and a hydrazinecarbothioamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

[(3-nitrophenyl)amino]thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

1. Synthesis and Structural Characteristics

[(3-nitrophenyl)amino]thiourea can be synthesized through a straightforward reaction between 3-nitroaniline and thiocarbamide. The presence of the nitrophenyl group enhances the compound's ability to engage in hydrogen bonding, which is crucial for its biological activity. The structure can be represented as follows:

Where R denotes the 3-nitrophenyl substituent.

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives, including [(3-nitrophenyl)amino]thiourea. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Cell cycle arrest at G1 phase, induction of apoptosis |

| A549 | 200 | Inhibition of DNA synthesis |

| HeLa | 150 | Disruption of microtubule assembly |

The mechanism of action involves multiple pathways, such as inhibition of carbonic anhydrase and histone deacetylases, which are vital for cancer cell proliferation and survival .

2.2 Antibacterial Activity

[(3-nitrophenyl)amino]thiourea also demonstrates notable antibacterial properties. It has been tested against several pathogenic bacteria, showing effective inhibition of growth at varying concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1250 |

| Escherichia coli | 1000 |

| Pseudomonas aeruginosa | 500 |

The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

2.3 Antiviral Activity

Recent studies have also explored the antiviral potential of [(3-nitrophenyl)amino]thiourea. Preliminary findings suggest that it may inhibit viral replication through interference with viral protein synthesis and assembly .

Case Study 1: Anticancer Efficacy

In a study conducted by Kulabaş et al., [(3-nitrophenyl)amino]thiourea was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells, leading to increased levels of pro-apoptotic markers such as caspase-3 .

Case Study 2: Antibacterial Properties

A comparative study on the antibacterial activity of thiourea derivatives revealed that [(3-nitrophenyl)amino]thiourea exhibited superior efficacy against Gram-positive bacteria compared to conventional antibiotics like ciprofloxacin .

The biological activity of [(3-nitrophenyl)amino]thiourea can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells.

- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death.

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cellular metabolism and DNA replication.

Propriétés

IUPAC Name |

(3-nitroanilino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c8-7(14)10-9-5-2-1-3-6(4-5)11(12)13/h1-4,9H,(H3,8,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCSDUVPFULSGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.